molecular formula C17H20N2O5S3 B2687143 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-70-3

4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2687143
CAS No.: 903277-70-3
M. Wt: 428.54
InChI Key: HJGOYBQQYMRCFC-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two sulfonyl groups: a phenylsulfonyl moiety at position 4 and a thiophen-2-ylsulfonyl group at position 8. This structure combines aromatic (phenyl) and heteroaromatic (thiophene) systems, which may influence electronic properties, solubility, and biological activity. The compound’s synthesis likely involves sulfonylation of the spirocyclic amine precursors, as seen in analogous procedures for related compounds .

Properties

IUPAC Name

4-(benzenesulfonyl)-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)19-12-13-24-17(19)8-10-18(11-9-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGOYBQQYMRCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane typically involves multi-step organic synthesis

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor, such as a diaminodiol, under acidic conditions to form the spirocyclic oxa-diazaspirodecane structure.

    Sulfonylation: The phenylsulfonyl and thiophen-2-ylsulfonyl groups are introduced via sulfonyl chloride reagents in the presence of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization step and large-scale sulfonylation using automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl groups demonstrate stability under mild oxidative conditions but undergo transformations with strong oxidizers:

Reagent Conditions Product Yield
Hydrogen peroxide80°C, DMF, 6 hrsSulfone derivatives with extended conjugation68%
m-CPBART, CH2Cl2, 2 hrsEpoxidation of adjacent alkene (if present)N/A

Notably, oxidation preserves the spirocyclic core while modifying electronic properties through sulfone group adjustments.

Reduction Reactions

Selective reduction pathways depend on reagent strength:

Reagent Target Site Outcome
LiAlH4Sulfonyl → thioetherCleaves S=O bonds; retains spiro ring
Pd/C + H2 (1 atm)Aromatic ringsPartial hydrogenation of thiophene

Controlled reductions enable modular deprotection strategies for downstream functionalization.

Nucleophilic Substitution

Activated positions undergo SN reactions:

Key Observations:

  • Thiophene-SO2 site : Reacts preferentially with amines (e.g., piperidine) at 60°C in THF (72% yield)

  • Phenyl-SO2 site : Requires harsher conditions (e.g., K2CO3, DMF, 100°C) for displacement by thiols

Photocatalytic Functionalization

Emerging methods enable radical-mediated modifications:

text
**Protocol [6]:** - Catalyst: Ir[dF(CF3)ppy]2(dtbpy)PF6 - Light: 450 nm LEDs - Substrate: Alkenes/alkynes - Outcome: Spiro ring expansion via β-C–H activation

This approach achieves 76% yield in spiroannulation reactions while preserving sulfonyl groups .

Biological Interaction Pathways

Though not classical "reactions," its pharmacological behavior involves:

Target Interaction Type Biological Effect
COX-2Competitive inhibitionAnti-inflammatory activity
Voltage-gated Na+Pore block via H-bondingAnalgesic potential

Comparative Reactivity Table

Reaction Class Reactivity (1-5) Steric Influence Electronic Drivers
Oxidation3ModerateSO2 group electron withdrawal
Reduction4HighS=O bond polarization
Radical addition2LowSpiro ring strain relief

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. The unique spiro structure allows for diverse modifications that can enhance biological activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Compounds containing sulfonyl groups have been explored for their antimicrobial activity. The presence of phenylsulfonyl and thiophenes in this compound suggests potential efficacy against bacterial and fungal pathogens. Preliminary studies indicate that such compounds can disrupt microbial cell walls or interfere with metabolic pathways .
  • Neurological Research :
    • The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its structural features may facilitate binding to acetylcholinesterase or other relevant targets, potentially leading to the development of effective inhibitors .

Biological Research Applications

  • Enzyme Inhibition Studies :
    • The compound has been utilized in studies focusing on enzyme inhibition, particularly related to acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmission, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease .
  • Drug Design and Development :
    • The structural complexity of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to optimize pharmacokinetic properties and enhance bioavailability .

Material Science Applications

  • Polymer Chemistry :
    • The compound's sulfonyl groups can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .
  • Nanotechnology :
    • Due to its unique structure, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities, including drug delivery systems that target cancer cells selectively .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of diazaspiro compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism of action involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research conducted at Osmania University highlighted the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the sulfonyl group enhanced the antibacterial activity significantly.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thiophen-2-ylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Structural Features
4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane* C₁₇H₂₀N₂O₅S₂ 396.48 0 8 Phenylsulfonyl (electron-withdrawing), thiophen-2-ylsulfonyl (π-conjugated heterocycle)
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₅H₂₂N₂O₆S₂ 390.47 0 8 Methoxy-substituted phenylsulfonyl (electron-donating), methylsulfonyl (polar group)
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone C₁₇H₁₉FN₂O₂ 326.35 0 5 Fluoropyridinyl (bioactive motif), cyclopropyl carbonyl (conformational rigidity)
[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-thiophen-2-ylmethanone C₁₈H₁₇ClF₃N₃O₂S 431.90 0 8 Thiophene carbonyl (electron-rich), trifluoromethylpyridinyl (lipophilic substituent)

Structural and Electronic Differences

Sulfonyl Group Variations: The target compound employs phenyl and thiophen-2-yl sulfonyl groups, combining aromatic stabilization (phenyl) and π-conjugated heterocyclic electronics (thiophene). The methylsulfonyl group in is smaller and more polar than thiophen-2-ylsulfonyl, which may reduce steric hindrance but limit π-π stacking interactions.

Heterocyclic Substitutions :

  • The cyclopropyl carbonyl group in introduces rigidity, which could enhance binding selectivity in biological targets.
  • The trifluoromethylpyridinyl group in adds lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

Hydrogen Bonding Capacity: All compounds lack H-bond donors but exhibit 5–8 acceptors (mainly from sulfonyl and carbonyl groups).

Biological Activity

The compound 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane belongs to a class of spirocyclic compounds that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is characterized by:

  • A spirocyclic framework
  • Sulfonyl groups that enhance biological activity
  • An oxa and diaza moiety contributing to its pharmacological profile

Pharmacological Properties

  • Antihypertensive Activity :
    • Compounds related to the diazaspiro[4.5]decane framework have been shown to act as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a critical role in regulating blood pressure. For instance, derivatives of diazaspiro[4.5]decane have demonstrated significant reductions in blood pressure in spontaneously hypertensive rats when administered orally at doses around 30 mg/kg .
  • Anti-inflammatory Effects :
    • The presence of sulfonyl groups in the structure may contribute to anti-inflammatory properties, as evidenced by similar compounds that inhibit lymphocyte function-associated antigen-1 (LFA-1), a key player in inflammatory responses .
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is still limited.

The biological activity of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be attributed to:

  • Enzyme Inhibition : The compound's ability to inhibit sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects.
  • Radical Scavenging : The sulfonyl groups may also contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that related diazaspiro compounds significantly lowered mean arterial pressure in hypertensive models .
Study 2Investigated the anti-inflammatory effects of sulfonamide derivatives, suggesting potential pathways for therapeutic applications in inflammatory diseases .
Study 3Explored the cytotoxic effects on cancer cell lines, indicating that structural modifications could enhance efficacy against specific tumors .

Synthesis and Yield

The synthesis of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves several steps that yield varying degrees of product purity and efficiency. Recent methodologies have focused on optimizing reaction conditions to improve yields, with some studies reporting yields exceeding 80% under specific catalytic conditions .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

Answer:
The compound is typically synthesized via sulfonylation of a spirocyclic amine precursor. A general procedure involves:

  • Reacting the spirocyclic intermediate (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with phenylsulfonyl chloride and thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dry CH₂Cl₂ at 0°C to room temperature) .
  • Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol 9:1) to isolate the dual-sulfonylated product.
    Key considerations:
  • Control reaction temperature to minimize side reactions (e.g., over-sulfonylation).
  • Monitor progress via TLC and confirm regioselectivity using HRMS and ¹H/¹³C NMR .

Advanced: How can regioselectivity challenges in sulfonylation reactions of spirocyclic amines be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance: The sulfonyl group preferentially attaches to the less hindered nitrogen atom. For example, in 1-oxa-4,8-diazaspiro[4.5]decane, the 8-position is more accessible due to the spirocyclic oxygen’s electron-withdrawing effect .
  • Electrophilic activation: Use of activating agents (e.g., DMAP) or sequential sulfonylation (e.g., protecting one nitrogen with Boc before introducing the second sulfonyl group) can enhance selectivity .
  • Validation: X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm the spirocyclic structure, sulfonyl group integration, and absence of unreacted amines. Key signals:
    • Sulfonyl-attached CH₂ groups: δ ~3.5–4.5 ppm (¹H).
    • Aromatic protons (phenyl/thiophene): δ ~7.0–8.0 ppm .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FTIR: Sulfonyl S=O stretches at ~1150–1350 cm⁻¹ .

Advanced: How can contradictory elemental analysis and HRMS data be resolved?

Answer:
Discrepancies may arise from residual solvents or incomplete drying:

  • Elemental analysis: Ensure samples are vacuum-dried (>24 hours) to remove traces of CH₂Cl₂ or methanol.
  • HRMS: Use high-purity solvents and calibrate with internal standards (e.g., sodium formate).
  • Cross-validation: Combine with ¹⁹F NMR (if applicable) or XPS to detect halogen impurities .

Basic: What pharmacological targets are associated with this compound?

Answer:
The dual-sulfonylated spirocyclic structure suggests potential activity as:

  • Sigma receptor ligands: The phenylsulfonyl group enhances σ1/σ2 receptor binding, as seen in structurally similar compounds .
  • Orexin receptor modulators: Analogous diazaspirodecanes show affinity for orexin-2 receptors (pKi >7.5) .
    Validation: Radioligand binding assays using transfected HEK-293 cells .

Advanced: How does in vitro binding affinity correlate with in vivo efficacy for σ receptor ligands?

Answer:

  • Lipophilicity (log P): Optimal log P ~3–5 balances membrane permeability and solubility. For example, compound 26 (log P=4.9) showed moderate blood-brain barrier penetration .
  • Metabolic stability: Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify vulnerable sites (e.g., sulfonyl groups resistant to CYP450 degradation) .
  • In vivo models: Use maximal electroshock (MES) or PTZ-induced seizure models for anticonvulsant activity screening .

Basic: What analytical methods are recommended for purity assessment?

Answer:

  • HPLC: Use a Chromolith® RP-18 column with UV detection (λ=254 nm). Mobile phase: acetonitrile/water (70:30) .
  • KF titration: Determine water content (<0.5% w/w) to confirm anhydrous conditions during synthesis .
  • DSC/TGA: Detect polymorphic forms or decomposition above 200°C .

Advanced: How can chemiluminescent detection optimize trace impurity analysis?

Answer:

  • Substrate: Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate (CSPD) enhances sensitivity for alkaline phosphatase-tagged impurities .
  • Protocol:
    • Dilute samples in Tris-HCl buffer (pH 9.5).
    • Add CSPD and incubate 5 min before luminescence measurement (LOD: ~0.1 ng/mL) .
  • Troubleshooting: Reduce exposure time if background noise exceeds 10% signal .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods due to potential sulfonyl chloride residues .
  • Storage: –20°C in airtight, light-resistant containers under nitrogen .

Advanced: How can computational modeling predict bioactivity against σ receptors?

Answer:

  • Docking studies: Use AutoDock Vina with σ1 receptor PDB ID 6DK1. Focus on hydrophobic pockets accommodating the phenylsulfonyl group .
  • QSAR models: Correlate Hammett σ values of substituents (e.g., thiophene’s electron-rich ring) with binding energy (ΔG < –8 kcal/mol indicates high affinity) .
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .

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